
N-(1-Chloroethenyl)-3-methylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-Chloroethenyl)-3-methylaniline is an organic compound with the molecular formula C9H10ClN It is a derivative of aniline, where the amino group is substituted with a 1-chloroethenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-(1-Chloroethenyl)-3-methylaniline can be synthesized through several methods. One common approach involves the reaction of 3-methylaniline with chloroacetaldehyde under acidic conditions. The reaction typically proceeds via the formation of an imine intermediate, which is then chlorinated to yield the final product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts and solvents are often used to enhance the reaction rate and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions
N-(1-Chloroethenyl)-3-methylaniline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as hydroxide ions, leading to the formation of corresponding substituted products.
Electrophilic Aromatic Substitution: The aromatic ring can undergo substitution reactions with electrophiles, resulting in the formation of various derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium hydroxide, typically under aqueous conditions.
Electrophilic Aromatic Substitution: Reagents such as bromine, chlorine, and nitric acid are used under controlled conditions to achieve selective substitution.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with hydroxide ions can yield N-(1-hydroxyethenyl)-3-methylaniline, while electrophilic aromatic substitution with bromine can produce 4-bromo-N-(1-chloroethenyl)-3-methylaniline.
Wissenschaftliche Forschungsanwendungen
N-(1-Chloroethenyl)-3-methylaniline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N-(1-Chloroethenyl)-3-methylaniline involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules. The specific pathways involved depend on the context of its use and the nature of the target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(1-Chloroethenyl)-2-methylaniline: Similar in structure but with the methyl group in a different position.
1-Chloro-1-phenylethene: Lacks the amino group, making it less reactive in certain types of reactions.
Benzo[j]fluoranthene: A polycyclic aromatic hydrocarbon with different chemical properties and applications.
Uniqueness
N-(1-Chloroethenyl)-3-methylaniline is unique due to the presence of both the 1-chloroethenyl and 3-methyl groups, which confer specific reactivity and properties. This makes it a valuable compound for various synthetic and research applications.
Eigenschaften
CAS-Nummer |
88046-71-3 |
|---|---|
Molekularformel |
C9H10ClN |
Molekulargewicht |
167.63 g/mol |
IUPAC-Name |
N-(1-chloroethenyl)-3-methylaniline |
InChI |
InChI=1S/C9H10ClN/c1-7-4-3-5-9(6-7)11-8(2)10/h3-6,11H,2H2,1H3 |
InChI-Schlüssel |
RKVJIRMCJMUWQG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)NC(=C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


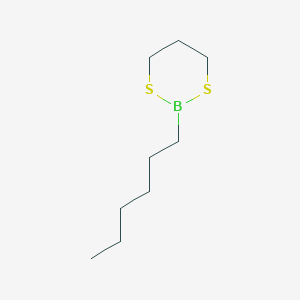

![10-Fluoro-7H-pyrimido[5,4-c]carbazole](/img/structure/B14402296.png)

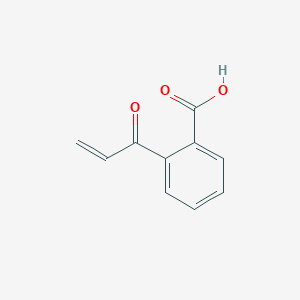

![6-Formylbicyclo[4.2.1]nonan-1-yl acetate](/img/structure/B14402314.png)
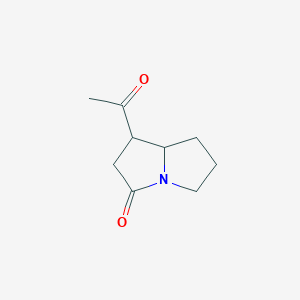
![3-Chloro-4'-pentyl[1,1'-biphenyl]-4-ol](/img/structure/B14402328.png)
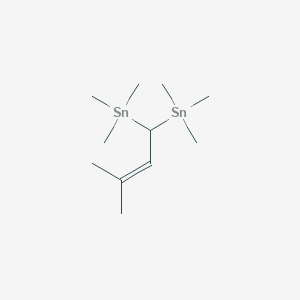
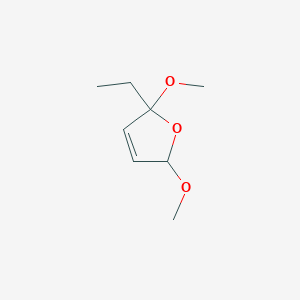
![N-[4-(2-Ethyl-2-methyloxan-4-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B14402352.png)
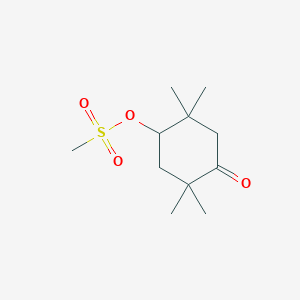
![3,5-Diamino-2-[2-(3,5-dinitro-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzene-1-sulfonic acid](/img/structure/B14402356.png)
